3-(1,4-Diazepan-1-yl)benzo[d]isothiazole hydrochloride is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. It belongs to the class of benzo[d]isothiazole derivatives, which are known for their biological activity, particularly as pharmaceutical agents. The compound has the molecular formula and a molecular weight of 233.33 g/mol. Its hydrochloride form enhances solubility and stability, making it more suitable for pharmaceutical applications .
This compound is classified under heterocyclic compounds, specifically those containing both nitrogen and sulfur in their structure. It is often synthesized from simpler precursors through various chemical reactions. The presence of the 1,4-diazepane moiety contributes to its pharmacological properties, making it a subject of interest in drug discovery and development .
The synthesis of 3-(1,4-Diazepan-1-yl)benzo[d]isothiazole hydrochloride can be achieved through several methods. One common approach involves the reaction of 3-chloro-1,2-benzisothiazole with 1,4-diazepane in a suitable solvent such as ethanol. This reaction typically requires heating under reflux conditions to facilitate the nucleophilic substitution process.
This method yields the desired compound with good efficiency, typically around 85% .
The compound can participate in various chemical reactions due to its functional groups. Notable reactions include:
Technical details regarding these reactions often involve controlling conditions such as pH and temperature to optimize yield and selectivity .
The mechanism of action for 3-(1,4-Diazepan-1-yl)benzo[d]isothiazole hydrochloride is not fully elucidated but is believed to involve modulation of neurotransmitter systems. Compounds in this class often exhibit activity at various receptors, including:
These interactions may lead to therapeutic effects such as anxiolytic or antidepressant activities .
These properties are crucial for determining the handling and storage requirements for this compound in laboratory settings .
The primary applications of 3-(1,4-Diazepan-1-yl)benzo[d]isothiazole hydrochloride lie within medicinal chemistry:
The structural optimization of 3-(1,4-diazepan-1-yl)benzo[d]isothiazole leverages bioisosteric replacement to enhance target selectivity and physicochemical properties. The 1,4-diazepane (homopiperazine) ring serves as a conformationally flexible bioisostere for piperazine, offering enhanced rotational freedom and improved receptor complementarity. Systematic studies demonstrate that replacing the benzo[d]isothiazole moiety with benzothiazole (as in SYA 013 analogs) reduces D₂ receptor binding affinity (Kᵢ from 43.3 nM to >100 nM) while maintaining 5-HT₁ₐ antagonism, aligning with atypical antipsychotic profiles [9]. Heteroaryl replacements at the C3 position reveal that benzothiazole derivatives exhibit superior metabolic stability compared to phenyl analogs due to decreased cytochrome P450 susceptibility [8]. Hybridization strategies further show that introducing electron-withdrawing substituents (e.g., 6-fluoro or 5-trifluoromethyl) on the benzo[d]isothiazole ring enhances σ-receptor binding by 3.5-fold, facilitating CNS penetration [2].
Table 1: Receptor Binding Profiles of Bioisosteric Analogs
Compound | D₂ Kᵢ (nM) | 5-HT₁ₐ Kᵢ (nM) | σ₁ Kᵢ (nM) | Structural Feature Modified |
---|---|---|---|---|
3-(1,4-Diazepan-1-yl)benzo[d]isothiazole | 158.8 | 117.4 | 42.3 | Parent Compound |
Benzothiazole SYA 013 analog | >100 | 94.2 | 38.7 | Benzothiazole replacement |
6-Fluoro derivative | 143.5 | 125.6 | 12.1 | C6 Fluorination |
5-Trifluoromethyl derivative | 162.3 | 132.8 | 11.5 | C5 Trifluoromethylation |
Functionalization of the 1,4-diazepane ring employs Pd-catalyzed C–N bond formation as a key strategy for introducing pharmacophoric elements. Optimized conditions use Pd₂(dba)₃/XPhos catalytic systems (2.5 mol%) with Cs₂CO₃ base in toluene at 110°C, enabling coupling between N-unsubstituted 1,4-diazepane and aryl/heteroaryl halides. This method achieves 70–92% yield for C3-aryl/heteroaryl-1,4-diazepanes with excellent regioselectivity [3]. Critical to success is the bulky biarylphosphine ligand (XPhos), which suppresses diamination byproducts. For electron-deficient aryl chlorides (e.g., 4-chloro-nitrobenzene), catalyst systems switch to Pd(OAc)₂/BINAP, reducing reaction times from 24h to 8h. The methodology extends to intramolecular oxidative annulation using Rh(III) catalysts (Cp*RhCl₂)₂, constructing tricyclic diazepino-benzothiazoles via C–H activation/N–H cyclization [7]. Microwave-assisted protocols (150°C, 30 min) further enhance efficiency for sterically hindered couplings, yielding novel 4-(quinolin-8-yl)-1,4-diazepane-benzothiazole conjugates [3].
Table 2: Palladium-Catalyzed Diazepane Functionalization Outcomes
Aryl Halide | Catalyst System | Reaction Time (h) | Yield (%) | Application Scope |
---|---|---|---|---|
4-Bromoanisole | Pd₂(dba)₃/XPhos | 12 | 92 | Electron-rich aryls |
2-Chloropyridine | Pd(OAc)₂/BINAP | 8 | 85 | N-Heterocycles |
4-Chloro-nitrobenzene | Pd(OAc)₂/BINAP | 10 | 78 | Electron-deficient aryls |
8-Bromoquinoline | Pd₂(dba)₃/XPhos (MW) | 0.5 | 89 | Sterically hindered systems |
N-alkylation of the diazepane nitrogen utilizes optimized alkylating agents to control chain length and stereoelectronics. Comparative studies identify 4-chlorobutylbenzothiazole as superior to shorter-chain (3-chloropropyl) or branched analogs (α-methyl-4-chlorobutyl), yielding 85–90% of the target compound with <5% N,N'-dialkylation byproducts [2] [8]. Solvent screening reveals acetonitrile > DMF > toluene for minimizing quaternary salt formation, while KI additive (10 mol%) accelerates displacement via in situ Finkelstein reaction. For acid-sensitive substrates, mesylate leaving groups outperform bromides due to milder reaction conditions (40°C vs. 80°C). Spacer optimization demonstrates that pentamethylene chains (n=5) between benzothiazole and diazepane enhance D₃ receptor selectivity (Kᵢ = 6.6 nM) versus ethylene spacers (n=2, Kᵢ = 158.8 nM), attributed to U-shaped conformation stabilization [9]. Recent advances employ α,ω-diiodoalkanes in one-pot sequential alkylations, generating macrocyclic derivatives in a single step [8].
Conformational restriction via macrocyclization enforces bioactive U-shaped topologies critical for GPCR interactions. Two strategies predominate: (1) Lactam-bridged systems using 4-aminobutanoic acid linkers between C7' benzothiazole and N4 diazepane positions (15-membered rings), and (2) ether macrocycles via Williamson ether synthesis connecting hydroxyalkyl-substituted benzothiazoles to diazepane N-atoms (12–18-membered rings). The lactam approach employs BOP-Cl-mediated cyclization under high-dilution conditions (0.01 M), yielding 60–72% of constrained analogs with 5-fold improved σ₂ affinity versus linear precursors [5]. X-ray crystallography confirms the U-shaped dihedral angle of 115–120° in 15-membered macrocycles, mimicking bound conformations at dopamine receptors [7]. Ring-expanded benzo[e][1,3]thiazin-4-one-diazepane hybrids exhibit dual D₂/5-HT₂ₐ affinity (Kᵢ = 8.4 nM and 12.7 nM), demonstrating the scaffold's versatility for multitarget engagement [7].
Table 3: Macrocyclic Derivatives and Receptor Affinities
Macrocycle Type | Ring Size | D₂ Kᵢ (nM) | 5-HT₂ₐ Kᵢ (nM) | Synthetic Yield (%) |
---|---|---|---|---|
Lactam-bridged | 15 | 24.3 | 18.9 | 65 |
Ether-linked | 14 | 41.7 | 32.5 | 58 |
Ring-expanded thiazinone | 16 | 8.4 | 12.7 | 71 |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3